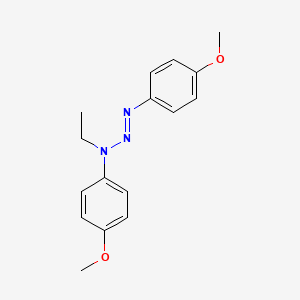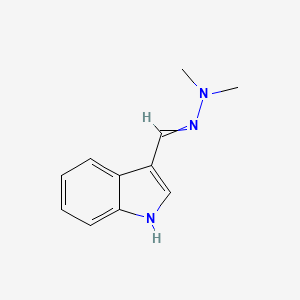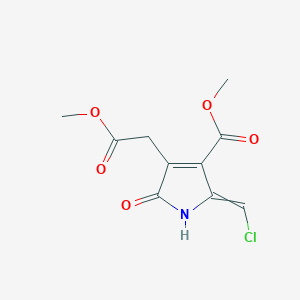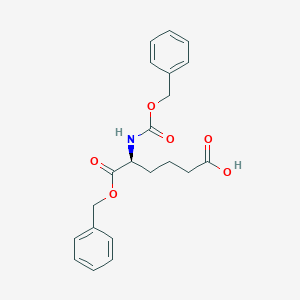
(S)-6-(Benzyloxy)-5-(((benzyloxy)carbonyl)amino)-6-oxohexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-6-(Benzyloxy)-5-(((benzyloxy)carbonyl)amino)-6-oxohexanoic acid is a synthetic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of benzyloxy groups and a carbonyl functional group, making it a versatile intermediate in organic synthesis. It is often used in the preparation of peptides and other complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-(Benzyloxy)-5-(((benzyloxy)carbonyl)amino)-6-oxohexanoic acid typically involves the protection of amino acids using benzyloxycarbonyl (Cbz) groups. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-6-(Benzyloxy)-5-(((benzyloxy)carbonyl)amino)-6-oxohexanoic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The benzyloxy groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), osmium tetroxide (OsO4).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products
The major products formed from these reactions include:
Oxidation: Benzaldehyde derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzyloxy derivatives.
Aplicaciones Científicas De Investigación
(S)-6-(Benzyloxy)-5-(((benzyloxy)carbonyl)amino)-6-oxohexanoic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-6-(Benzyloxy)-5-(((benzyloxy)carbonyl)amino)-6-oxohexanoic acid involves its interaction with various molecular targets and pathways. The benzyloxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes and receptors . The carbonyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Benzylamines: Compounds with benzyl-protected amino groups.
tert-Butyloxycarbonyl-protected amino acids: Compounds with tert-butyloxycarbonyl (Boc) protecting groups.
α,β-Unsaturated carbonyl compounds: Compounds with α,β-unsaturated carbonyl groups.
Uniqueness
(S)-6-(Benzyloxy)-5-(((benzyloxy)carbonyl)amino)-6-oxohexanoic acid is unique due to its specific combination of benzyloxy and carbonyl functional groups, which provide distinct reactivity and versatility in organic synthesis. Its ability to undergo multiple types of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industrial production.
Propiedades
Fórmula molecular |
C21H23NO6 |
|---|---|
Peso molecular |
385.4 g/mol |
Nombre IUPAC |
(5S)-6-oxo-6-phenylmethoxy-5-(phenylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C21H23NO6/c23-19(24)13-7-12-18(20(25)27-14-16-8-3-1-4-9-16)22-21(26)28-15-17-10-5-2-6-11-17/h1-6,8-11,18H,7,12-15H2,(H,22,26)(H,23,24)/t18-/m0/s1 |
Clave InChI |
ZQYUTOVEKMPVCF-SFHVURJKSA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC(=O)[C@H](CCCC(=O)O)NC(=O)OCC2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)C(CCCC(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 1-[cyclopropyl-(1-ethoxycarbonylcyclopropyl)-hydroxy-methyl]cyclopropane-1-carboxylate](/img/structure/B14007349.png)

![2-[[2-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methyl-pentanoic acid](/img/structure/B14007376.png)

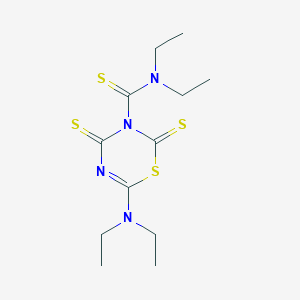

![4-Bromo-6-[(cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14007399.png)
![2,2,4-Trimethyl-5-pyrrolidin-1-yl-3-oxabicyclo[2.2.2]octan-6-ol](/img/structure/B14007400.png)

![6,6-Dimethyl-1-[4-[2-(4-nitrophenoxy)ethoxy]phenyl]-1,3,5-triazine-2,4-diamine;hydrochloride](/img/structure/B14007403.png)
